4-[(Methylamino)carbonyl]benzoic acid synthesis pathway

4-[(Methylamino)carbonyl]benzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-[(Methylamino)carbonyl]benzoic Acid

Executive Summary

4-[(Methylamino)carbonyl]benzoic acid, also known as 4-(Methylcarbamoyl)benzoic acid or N-methylterephthalamic acid, is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a para-substituted benzoic acid and an N-methylamide, makes it a valuable synthon for constructing more complex molecules, including pharmaceuticals and polymers.[2][3] This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, grounded in established chemical principles. As a senior application scientist, this document moves beyond simple procedural lists to elucidate the underlying mechanistic rationale, address critical process variables, and offer field-proven insights into optimizing reaction outcomes. We will dissect two primary, reliable synthetic strategies: the activation of a carboxylic acid moiety via an acyl chloride intermediate and the direct amide coupling facilitated by modern reagents. An alternative industrial method is also discussed. Each protocol is presented as a self-validating system, complete with detailed experimental steps, characterization data, and a discussion of the causality behind key experimental choices.

Foundational Chemistry and Retrosynthetic Analysis

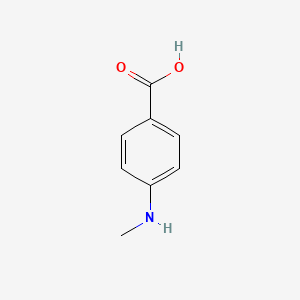

Before delving into specific protocols, it is crucial to understand the molecule's structure and the strategic challenges its synthesis presents. The target molecule (CAS No: 23754-45-2, Molecular Formula: C₉H₉NO₃, Molecular Weight: 179.17 g/mol ) contains two key functional groups: a carboxylic acid and a secondary amide.[4]

The primary challenge in its synthesis is the selective mono-functionalization of a symmetric difunctional precursor like terephthalic acid. A direct reaction between terephthalic acid and methylamine is generally inefficient due to the competing acid-base reaction which forms a stable ammonium carboxylate salt, and the difficulty in preventing the formation of the undesired N,N'-dimethylterephthalamide.[5][6] Therefore, effective synthesis hinges on a strategy that differentiates the two carboxylic acid groups.

A logical retrosynthetic analysis points to two main approaches starting from a terephthalic acid scaffold:

-

Mono-Protection Strategy: Start with a mono-ester of terephthalic acid (e.g., monomethyl terephthalate). The ester group effectively "protects" one of the carboxylic acids, allowing the free carboxylic acid to be selectively converted to the N-methylamide. A final hydrolysis step removes the ester protecting group.

-

Di-Activation Strategy: Start with a di-activated form of terephthalic acid (e.g., terephthaloyl chloride). A carefully controlled reaction with one equivalent of methylamine could, in principle, yield the mono-amide, followed by hydrolysis of the remaining acyl chloride. This route poses significant challenges in controlling selectivity.

This guide will focus on the more robust and controllable mono-protection strategy.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway I: The Acyl Chloride Route

This classic and highly reliable method involves converting the free carboxylic acid of a mono-protected precursor into a highly reactive acyl chloride, which then readily undergoes nucleophilic acyl substitution with methylamine.

Principle and Mechanism

The carboxylic acid of monomethyl terephthalate is first activated using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying workup. The resulting acyl chloride is a potent electrophile. Subsequent introduction of methylamine, a nucleophile, leads to the rapid and irreversible formation of the stable amide bond. The final step is the saponification (base-catalyzed hydrolysis) of the methyl ester to yield the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Methyl 4-(chlorocarbonyl)benzoate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add monomethyl terephthalate (1.80 g, 10 mmol).

-

Add thionyl chloride (2.2 mL, 30 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride under reduced pressure. The crude methyl 4-(chlorocarbonyl)benzoate is typically a solid and can be used directly in the next step.

Causality Insight: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent. Refluxing ensures the reaction goes to completion. Removing excess SOCl₂ is critical to prevent unwanted side reactions in the next step.

Step 2: Synthesis of Methyl 4-[(methylamino)carbonyl]benzoate

-

Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (30 mL) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of methylamine (e.g., 2.0 M solution in THF, 12.5 mL, 25 mmol) and a non-nucleophilic base like triethylamine (TEA, 2.1 mL, 15 mmol) in the same solvent.

-

Add the methylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Causality Insight: The reaction is performed at 0 °C to control its exothermicity. Triethylamine is added to neutralize the HCl generated during the reaction, preventing the protonation of methylamine which would render it non-nucleophilic.[6] The aqueous workup removes the triethylammonium salt and any remaining water-soluble species.

Step 3: Hydrolysis to 4-[(Methylamino)carbonyl]benzoic Acid

-

Dissolve the crude methyl 4-[(methylamino)carbonyl]benzoate in a mixture of methanol (20 mL) and water (10 mL).

-

Add sodium hydroxide (0.8 g, 20 mmol) and heat the mixture to reflux for 1-2 hours until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with 2N HCl while cooling in an ice bath.

-

The desired product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry to afford pure 4-[(Methylamino)carbonyl]benzoic acid.

Causality Insight: Saponification is a robust method for ester hydrolysis. Acidification of the resulting sodium carboxylate salt protonates it, causing the free carboxylic acid to precipitate due to its lower water solubility.[7]

Caption: Workflow for the Acyl Chloride Synthesis Route.

Synthetic Pathway II: Direct Amide Coupling

Modern synthetic chemistry often favors direct coupling methods that avoid the need to isolate harsh intermediates like acyl chlorides. These methods rely on "coupling reagents" that activate the carboxylic acid in situ.

Principle and Mechanism

Carbodiimide-based reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[6] EDC reacts with the carboxylic acid of monomethyl terephthalate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by methylamine to form the amide bond. The byproduct, an isourea, is typically water-soluble, simplifying purification. The reaction is often performed with an additive like 1-Hydroxybenzotriazole (HOBt). HOBt can react with the O-acylisourea to form an HOBt-ester, which is less prone to side reactions (like racemization, though not a concern here) and is highly reactive towards the amine.[8]

Experimental Protocol

Step 1: EDC/HOBt Mediated Amide Coupling

-

In a round-bottom flask, dissolve monomethyl terephthalate (1.80 g, 10 mmol), HOBt (1.5 g, 11 mmol), and methylamine hydrochloride (0.74 g, 11 mmol) in an anhydrous solvent like DMF (40 mL).

-

Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA, 3.8 mL, 22 mmol) to the mixture and stir for 10 minutes.

-

Cool the solution to 0 °C and add EDC hydrochloride (2.1 g, 11 mmol) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude methyl 4-[(methylamino)carbonyl]benzoate.

Causality Insight: Methylamine hydrochloride is used as a stable, solid source of the amine; the added base (DIPEA) is required to liberate the free methylamine in situ. EDC and HOBt work synergistically to create a highly efficient coupling system.[8] The aqueous workup is designed to remove the water-soluble byproducts (EDC-urea, HOBt, DIPEA salts).

Step 2: Saponification

-

The hydrolysis of the resulting ester is performed identically to Step 3 of the Acyl Chloride Route described previously.

Quantitative Data Summary

| Parameter | Pathway I: Acyl Chloride | Pathway II: Direct Coupling | Reference |

| Starting Material | Monomethyl Terephthalate | Monomethyl Terephthalate | |

| Key Reagents | SOCl₂, Methylamine, NaOH | EDC, HOBt, Methylamine HCl, NaOH | [6][8] |

| Number of Steps | 3 (2 isolations) | 2 (1 isolation) | |

| Typical Overall Yield | 75-85% | 80-90% | |

| Process Conditions | Involves reflux and handling of corrosive SOCl₂ | Generally milder, room temperature coupling | [6][8] |

| Workup Complexity | Requires removal of excess SOCl₂ | Requires removal of water-soluble coupling byproducts |

Alternative Industrial Methodology

A patented process describes the preparation of N-methyl derivatives of terephthalamide by reacting terephthalic acid directly with N-methylacetamide in an oleum (fuming sulfuric acid) solution at elevated temperatures (80-110 °C).[9] This method leverages inexpensive starting materials (terephthalic acid) but involves extremely harsh and corrosive conditions, making it suitable for specialized industrial settings but less practical for a standard research laboratory. The high concentration of SO₃ in oleum likely acts as a powerful dehydrating and activating agent, facilitating the direct amidation.

Purification and Characterization

The final product, 4-[(Methylamino)carbonyl]benzoic acid, is a white solid.[10]

-

Purification: The most effective purification is achieved through the acid-base workup described in the protocols, followed by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Characterization: The structure should be confirmed using standard analytical techniques.

| Technique | Expected Result | Reference |

| ¹H NMR (DMSO-d₆) | δ ~12.9 (s, 1H, COOH), ~8.5 (q, 1H, NH), ~7.9 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~2.8 (d, 3H, N-CH₃) | [11] |

| ¹³C NMR | Signals for aromatic carbons, carboxyl carbon (~167 ppm), amide carbonyl (~166 ppm), and methyl carbon (~26 ppm) are expected. | [12] |

| IR Spectroscopy | Broad O-H stretch (~3000 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (acid, ~1690 cm⁻¹), C=O stretch (amide, ~1640 cm⁻¹) | [13] |

| Mass Spectrometry | [M+H]⁺ = 180.06 | [4] |

Conclusion

The synthesis of 4-[(Methylamino)carbonyl]benzoic acid is most reliably achieved in a laboratory setting using a mono-protected terephthalate precursor. The Direct Amide Coupling pathway (Pathway II) represents the more modern, efficient, and often higher-yielding approach, avoiding the use of harsh chlorinating agents and offering milder reaction conditions. The Acyl Chloride route (Pathway I) remains a robust and viable alternative, relying on classic, well-understood transformations. The choice between these methods may depend on the availability and cost of reagents, desired scale, and the specific equipment and safety protocols available to the researcher. Both pathways, when executed with care, provide reliable access to this important chemical building block.

References

- Google Patents. (n.d.). Preparation of n,n-dimethylterephthalamic acid and terephthalamides from terephthalic acid and aliphatic amides or nitriles.

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ChemistNATE. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Retrieved from [Link]

-

Acrotein ChemBio Inc. (n.d.). Productdetails-4-(Methylcarbamoyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-aminomethylbenzoic acid.

-

ResearchGate. (n.d.). 4-(Methylamino)benzoic acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

MDPI. (n.d.). 4-[(2-Hydroxy-4-pentadecyl-benzylidene)-amino]-benzoic Acid Methyl Ester. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-(methylamino)-. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

ResearchGate. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

Sources

- 1. CAS 23754-45-2: Benzoic acid, 4-[(methylamino)carbonyl]- [cymitquimica.com]

- 2. 4-[(Methylamino)carbonyl]benzoic Acid|CAS 23754-45-2 [benchchem.com]

- 3. a2bchem.com [a2bchem.com]

- 4. Productdetails-4-(Methylcarbamoyl)benzoic acid [acrotein.com]

- 5. youtube.com [youtube.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3607918A - Preparation of n,n-dimethylterephthalamic acid and terephthalamides from terephthalic acid and aliphatic amides or nitriles - Google Patents [patents.google.com]

- 10. 4-[(Methylamino)carbonyl]benzoic acid, CasNo.23754-45-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 11. rsc.org [rsc.org]

- 12. 4-(Methylamino)benzoic acid(10541-83-0) 13C NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

![4-[(Methylamino)carbonyl]benzoic acid](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=506058&t=l)